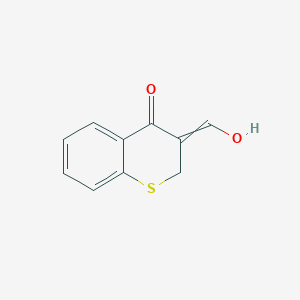
3-(Hydroxymethylidene)-2,3-dihydro-4H-1-benzothiopyran-4-one
カタログ番号 B8556475
分子量: 192.24 g/mol
InChIキー: KFDNNFYVQAERPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04228177
Procedure details


From 9.2 g of sodium (0.4 mol) and 160 ml of absolute methanol there is prepared sodium methanolate. Then the surplus of methanol is evaporated in vacuo and 200 ml of dry benzene and 32.6 g of ethyl formate (0.44 mol) are added to the dry residue. While stirring and passing nitrogen through the mixture, there are added 32.8 g of 2,3-dihydro-4H-1-benzothiopyran-4-one, dissolved in 160 ml of dry benzene dropwise to it to keep the reaction temperature in the range from 0° to 50° C. All components become dissolved and after that, the sodium salt of the 2,3-dihydro-3-(hydroxymethylene)-4H-1-benzothiopyran-4-one precipitates. After allowing the reaction mixture to stand overnight at room temperature, 400 ml of water are added for dissolving the sodium salt. The aqueous layer is separated from the organic solvent and, after agitating twice with ether and treatment with charcoal, it is acidified with half-concentrated aqueous hydrochloric acid. The oily title compound is extracted with chloroform, dried with sodium sulphate and after evaporation of the solvent, distilled in vacuo. b.p. 0.3 mm, 134°-138°; yield: 32.9 g (85.6%).

Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[Na].C[O-].[Na+].[CH:5](OCC)=[O:6].[S:10]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13](=[O:20])[CH2:12][CH2:11]1>C1C=CC=CC=1.CO>[OH:6][CH:5]=[C:12]1[C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[S:10][CH2:11]1 |f:1.2,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
32.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S1CCC(C2=C1C=CC=C2)=O
|
Step Three
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
While stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to the dry residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from 0° to 50° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
All components become dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after that, the sodium salt of the 2,3-dihydro-3-(hydroxymethylene)-4H-1-benzothiopyran-4-one precipitates
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
400 ml of water are added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
for dissolving the sodium salt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is separated from the organic solvent
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after agitating twice with ether and treatment with charcoal, it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The oily title compound is extracted with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation of the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
b.p. 0.3 mm, 134°-138°
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=C1CSC2=C(C1=O)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
